molecular formula C18H20N2O5 B2531091 Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate CAS No. 2034274-20-7

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate

Cat. No.: B2531091
CAS No.: 2034274-20-7
M. Wt: 344.367
InChI Key: IXTUCPFEEOLJIP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate is a chemical compound with diverse applications in scientific research. This compound is known for its versatility and is used in various fields such as drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate typically involves the reaction of isonicotinic acid with ethyl 4-aminobenzoate in the presence of a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The purification process may include crystallization or recrystallization techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate can be compared with other similar compounds such as:

    Isonicotinamide: An isomer with similar structural features but different functional groups.

    Ethyl 4-aminobenzoate: A precursor in the synthesis of the compound.

    Nicotinamide: Another isomer with different biological activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 4-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-24-18(22)13-4-6-15(7-5-13)20-17(21)14-8-9-19-16(12-14)25-11-10-23-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTUCPFEEOLJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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